

Application Notes and Protocols for 3-(2-chloropyridin-4-yl)oxyaniline

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Compound of Interest

Compound Name: 3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety information, handling protocols, and potential research applications for **3-(2-chloropyridin-4-yl)oxyaniline**. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.

Laboratory Safety and Handling

نظرًا لعدم وجود بيانات أمان محددة لمركب 3-(2-كلوروبيريدين-4-يل) أوكسي أنيلين، تم استخلاص بروتوكولات السلامة التالية من بيانات السلامة الخاصة بالمركبات ذات الصلة هيكليًا، مثل 4-أمينوبيريدين، و2-كلوروبيريدين-4-أميد، وكلوريد 4-كلوروبيريدين.[1][2][3] يجب توخي الحذر الشديد عند التعامل مع هذا المركب.

1.1. Hazard Identification

- Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1][2]
- Skin Corrosion/Irritation: May cause skin irritation.[4]
- Eye Damage/Irritation: May cause serious eye irritation or damage.[1][4]
- Carcinogenicity: May be suspected of causing cancer.[4]
- Environmental Hazards: Potentially toxic to aquatic life.[1]

1.2. Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed to ensure personnel safety.



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Caption: Personal Protective Equipment (PPE) Workflow.

1.3. Storage and Handling

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.[\[2\]](#)[\[3\]](#)
- Do not eat, drink, or smoke in the handling area.[\[1\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)

1.4. First Aid Measures

Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Physicochemical Data

The following table summarizes the estimated physicochemical properties of **3-(2-chloropyridin-4-yl)oxyaniline** and its known analogs.

Property	3-(2-chloropyridin-4-yl)oxyaniline (Estimated)	2-Chloropyridin-4-amine[5]	4-Chloropyridin-2-ol[6]	2-Chloropyridine [7]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O	C ₅ H ₅ ClN ₂	C ₅ H ₄ ClNO	C ₅ H ₄ ClN
Molecular Weight	220.66 g/mol	128.56 g/mol	129.54 g/mol	113.54 g/mol
Appearance	Off-white to light brown solid	White to light yellow powder	-	Colorless oily liquid[7]
Melting Point	110-115 °C	90-94 °C	-	-
Boiling Point	> 300 °C	153 °C	-	-
Solubility	Soluble in DMSO and methanol	Soluble in organic solvents	-	-
pKa	~4.5 (pyridinium ion), ~3.0 (anilinium ion)	-	-	-

Applications in Drug Discovery

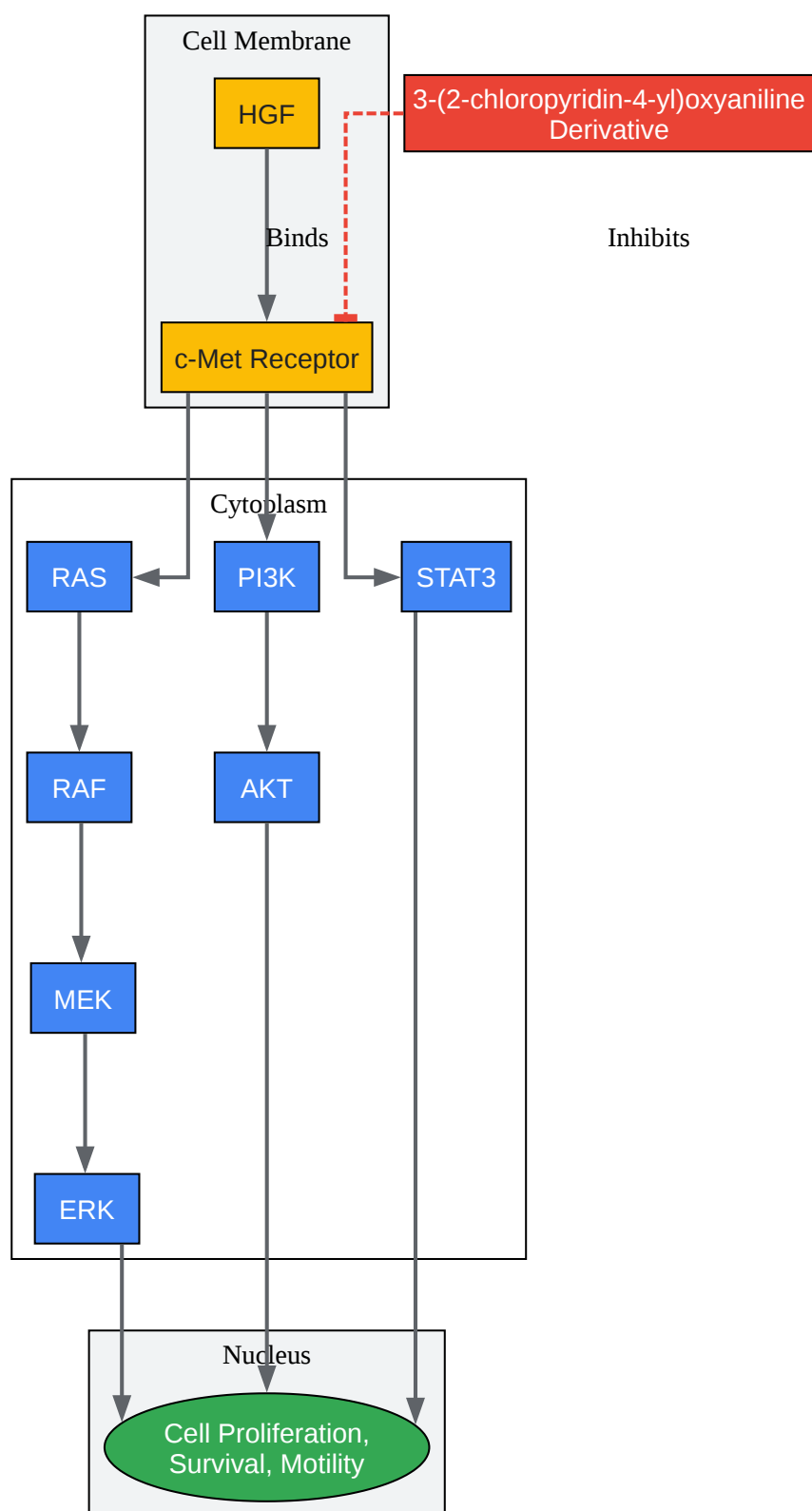
3-(2-chloropyridin-4-yl)oxyaniline serves as a crucial building block in the synthesis of potent and selective kinase inhibitors. A notable example is its use in the development of c-Met inhibitors, which are targeted therapies for various cancers.

3.1. Role as a Kinase Inhibitor Intermediate

The aniline and pyridine moieties of the molecule provide key interaction points for binding to the ATP pocket of kinases. The 2-chloro substituent on the pyridine ring can be displaced by nucleophiles, allowing for the facile introduction of various side chains to modulate potency and selectivity.

3.2. Hypothetical Signaling Pathway Inhibition

Derivatives of **3-(2-chloropyridin-4-yl)oxyaniline** have been shown to inhibit the c-Met signaling pathway. Aberrant activation of this pathway is implicated in tumor growth, proliferation, and metastasis.



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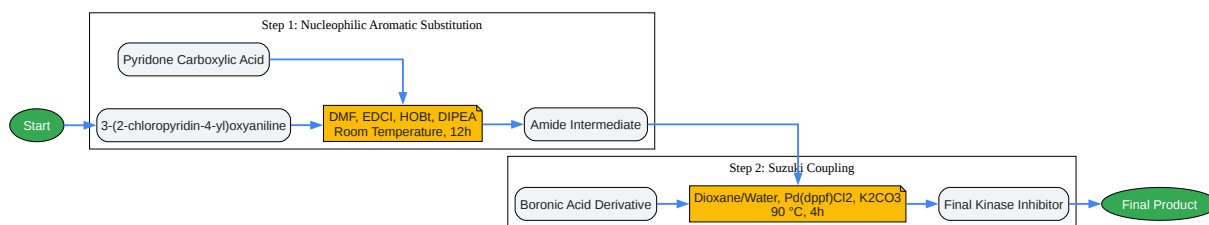
Caption: Inhibition of the c-Met Signaling Pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of a c-Met kinase inhibitor using **3-(2-chloropyridin-4-yl)oxyaniline** as a key intermediate.

4.1. Synthesis of a Pyridone Carboxamide Derivative

This protocol outlines a two-step synthesis of a potential c-Met inhibitor.



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Caption: Synthetic Workflow for a Kinase Inhibitor.

4.2. Detailed Methodology

Step 1: Amide Coupling

- To a solution of **3-(2-chloropyridin-4-yl)oxyaniline** (1.0 eq) and a substituted pyridone carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

Step 2: Suzuki Coupling

- In a reaction vessel, combine the amide intermediate (1.0 eq), a suitable boronic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).
- Add a mixture of dioxane and water (4:1).
- Degas the mixture with argon for 15 minutes.
- Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.1 eq).
- Heat the reaction mixture to 90 °C for 4 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of Celite.
- Dilute the filtrate with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the final kinase inhibitor.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be conducted in a well-equipped laboratory with appropriate safety precautions in place. The user is solely responsible for any risks associated with the handling and use of this compound.

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